molecular formula C12H9ClN2O4 B179901 Ethyl 4-chloro-8-nitroquinoline-3-carboxylate CAS No. 131548-98-6

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Cat. No.: B179901
CAS No.: 131548-98-6
M. Wt: 280.66 g/mol
InChI Key: UVMXISWKXFDSGZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-3-carboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
  • Ethyl 4-chloro-8-aminoquinoline-3-carboxylate
  • Ethyl 4-chloro-8-hydroxyquinoline-3-carboxylate

Uniqueness

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is unique due to the presence of both a nitro group and a chlorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS No. 131548-98-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₉ClN₂O
  • Molecular Weight : 280.66 g/mol
  • Purity : Typically ≥98% .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, potentially leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its diverse biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
E. coli221 × 10^{-6}
S. aureus241 × 10^{-5}
Klebsiella pneumoniae251 × 10^{-5}

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those overexpressing epidermal growth factor receptors (EGFR). The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can enhance its potency against cancer cells .

Case Studies

  • Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives, including this compound, against H5N1 virus strains. The compound exhibited a high inhibition rate with low cytotoxicity, suggesting its utility in developing antiviral therapies .
  • Cytotoxicity Assessment : Research comparing various nitro-substituted quinolines revealed that this compound displayed strong cytotoxic effects in vitro, particularly against lung and colon cancer cell lines .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other quinoline derivatives:

Compound Notable Features
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylateContains a methoxy group instead of a nitro group
Ethyl 4-chloro-6-nitroquinoline-3-carboxylateDifferent position of the nitro group affects reactivity

These comparisons illustrate how variations in functional groups influence the biological activity and reactivity of quinoline derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 4-oxoquinoline-3-carboxylate can be prepared by reducing 7-azido-8-nitroquinoline precursors using chemical reductants (e.g., SnCl₂/HCl), followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine . Key optimization parameters include:

  • Temperature : Maintain 70–80°C for nucleophilic additions .
  • Solvent system : Ethanol or aqueous ethanolic NaHCO₃ for improved solubility and reaction efficiency .
  • Catalysts : Triethylamine to neutralize HCl byproducts .

Table 1: Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Reduction of nitro groupSnCl₂, HCl, 0°C → RT, 4h75–85
CyclocondensationEthanol, triethylamine, 70°C, 24h60–70

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and chloro groups) .
    • IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 280.66 for C₁₂H₉ClN₂O₄⁺) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., using SHELX or OLEX2) .

Q. What safety protocols are essential when handling this compound?

Answer: Refer to GHS hazard codes and handling guidelines:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (P280) .
  • Ventilation : Use fume hoods (P271) .
  • Spill Management : Absorb with inert material (e.g., sand) and avoid water (P370+P375) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Answer: Discrepancies in bond angles or torsion angles (e.g., C11–C12–C13–C14 dihedral angles) may arise from polymorphism or experimental resolution limits. Using high-resolution X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and refinement tools like SHELXL or OLEX2 improves accuracy . For example:

  • Torsion Angle Analysis : Compare observed values (e.g., 178.6° vs. −179.1°) to identify deviations caused by crystal packing .
  • Hydrogen Bonding : Validate intermolecular interactions (e.g., O–H···N) to confirm stability .

Table 2: Key Crystallographic Parameters

ParameterValueSoftware UsedReference
Space groupP 1SHELX-97
Resolution (Å)0.84OLEX2
R-factor (%)4.2SHELXL

Q. How do electronic effects of substituents (Cl, NO₂) influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing nitro group meta-directs electrophilic substitution, while the chloro group at position 4 enhances electrophilicity at position 3. Mechanistic studies using DFT calculations or Hammett plots can quantify these effects:

  • Nucleophilic Aromatic Substitution (SNAr) : Nitro groups activate the quinoline ring for SNAr at positions 5 and 7 .
  • Suzuki Coupling : Chloro substituents facilitate Pd-catalyzed coupling with arylboronic acids .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be troubleshooted?

Answer:

  • Dynamic Effects : Variable-temperature NMR (e.g., −40°C to 80°C) resolves rotational barriers in ester groups .
  • Solvent Polarity : Use deuterated DMSO to stabilize intramolecular hydrogen bonds and simplify splitting .
  • Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) detects byproducts from incomplete nitro reduction .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro reductions) .
  • Catalyst Recycling : Immobilize SnCl₂ on silica gel to reduce waste .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Properties

IUPAC Name

ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXISWKXFDSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458457
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131548-98-6
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydro-quinoline (10.2 g) and phosphorous oxychloride (10 ml) was stirred at reflux for 2 hours. The warm reaction mixture was added cautiously to a vigorously stirred mixture of ice, concentrated aqueous ammonia and chloroform. The organic layer was separated, washed with water, dried and evaporated to dryness. The residue was purified by flash chromatography on silica using chloroform as eluant to give 4-chloro-3-ethoxycarbonyl-8-nitro-quinoline in 75% yield, mp 253-254° C.
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Synthesis routes and methods II

Procedure details

To a solution of 8-Nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (10 g, 38.14 mmol) in 100 ml of thionyl chloride in a 250 ml round bottom flask was added a catalytic amount of 200 ul of dimethyl acetamide. The mixture was heated and refluxed for 2 hrs with stirring. The reaction was monitered by TLC (n-hexanelethyl acetate=3/1). After completing and cooling to room temperature, thiony chloride was removed under vacuum and 100 ml of water was added. The residue was extracted three times with 100 ml of ethyl acetate each time and the organic layer was dried over magnesium sulfate and filtrated. The residue was purified by column chromatography (hexan/ethyl acetate=3/1) to give 8-nitro-4-chloro-quinoline-3-carboxylic acid ethyl ester (9.5 g, 33.85 mmol, 89%)
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